molecular formula C7H12N2S B2830149 2-Methyl-5-thiazole-propanamine CAS No. 66216-02-2

2-Methyl-5-thiazole-propanamine

Cat. No. B2830149
Key on ui cas rn: 66216-02-2
M. Wt: 156.25
InChI Key: LLCFCTXOLTYVJD-UHFFFAOYSA-N
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Patent
US04172137

Procedure details

A solution of 19 g of the product of Step F in 100 ml of concentrated hydrochloric acid was refluxed for 16 hours and was then iced. Concentrated sodium hydroxide solution was slowly added thereto to adjust the pH to 12-13 and the mixture was extracted with ethyl acetate. The extracts were dried and evaporated to dryness under reduced pressure to obtain 11 g of raw product which was dissolved in ethyl acetate. A solution of 10% succinic acid in methanol was added thereto until the pH was 7 and the mixture was iced and vacuum filtered. The recovered product was dried and was crystallized from isopropanol to obtain 11.8 g of the hemisuccinate of 2-methyl-5-thiazole-propanamine melting at 170° C.
Name
product
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)=[CH:5][N:6]=1.[OH-].[Na+].C(O)(=O)CCC(O)=O>Cl.C(OCC)(=O)C.CO>[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][CH2:9][NH2:10])=[CH:5][N:6]=1 |f:1.2|

Inputs

Step One
Name
product
Quantity
19 g
Type
reactant
Smiles
CC=1SC(=CN1)CCCN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 11 g of raw product which
FILTRATION
Type
FILTRATION
Details
vacuum filtered
CUSTOM
Type
CUSTOM
Details
The recovered product was dried
CUSTOM
Type
CUSTOM
Details
was crystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)CCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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